
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium are commonly used oxidizing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ester Hydrolysis: The major product is 3-(bromomethyl)-2-fluorobenzoic acid.
Oxidation: The major product is 3-(carboxymethyl)-2-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.
Organic Synthesis: The compound is a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
tert-Butyl 3-(chloromethyl)-2-fluorobenzoate:
tert-Butyl 3-(bromomethyl)-4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, affecting the compound’s chemical behavior.
Uniqueness
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C12H14BrFO2 |
|---|---|
Peso molecular |
289.14 g/mol |
Nombre IUPAC |
tert-butyl 3-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3 |
Clave InChI |
APINIIHHXZPMJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




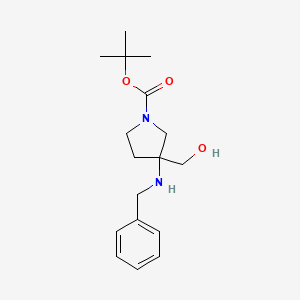

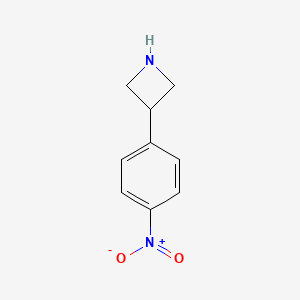

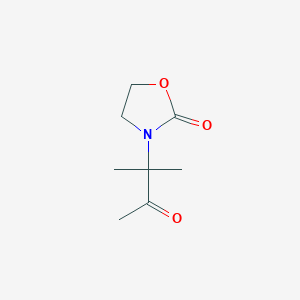
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
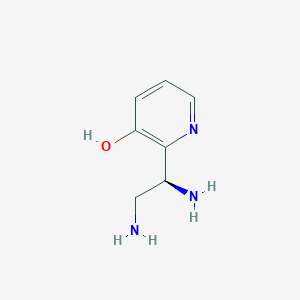
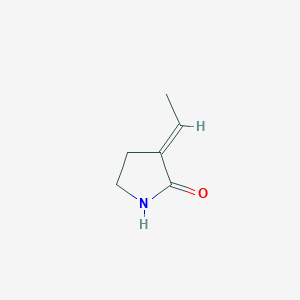
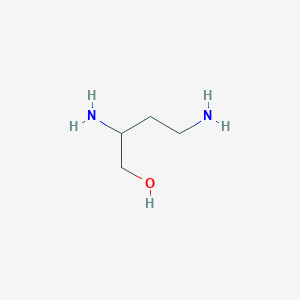
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
